molecular formula C19H18N6O B11144971 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11144971
M. Wt: 346.4 g/mol
InChI Key: KUQVPRIQXXVRMP-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research due to its unique molecular architecture, which incorporates two prominent pharmacophores: an indole moiety and a tetrazole ring. The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products. It is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The tetrazole ring, a bioisostere for a carboxylic acid or amide group, is known to enhance metabolic stability, improve solubility, and increase the ability of a molecule to engage in hydrogen bonding, which can be crucial for target binding . The strategic fusion of these two fragments suggests potential for investigating novel bioactive molecules. Researchers may explore this compound as a key intermediate or lead structure in the development of new therapeutic agents. Its structure is analogous to other triazole- and benzamide-containing compounds that have been investigated for their anticonvulsant activity , potentially through interaction with GABAergic systems . Given the documented biological profiles of its constituent parts, this compound holds research value for screening in various biochemical assays, particularly in neuroscientific and oncological research areas. It may also serve as a valuable building block in synthetic chemistry for constructing more complex, drug-like molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-14-3-2-4-18-17(14)9-11-24(18)12-10-20-19(26)15-5-7-16(8-6-15)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26)

InChI Key

KUQVPRIQXXVRMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Implications

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Indole Substituent Benzamide Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-methyl 4-tetrazol-1-yl ~C19H18N6O ~345.4 Methyl enhances lipophilicity; para-tetrazole optimizes spatial orientation.
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide 4-methoxy 4-chloro, 2-tetrazol-1-yl C19H17ClN6O2 396.8 Chloro (electron-withdrawing) and methoxy (electron-donating) groups; ortho-tetrazole.
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(tetrazol-1-yl)benzamide 5-chloro (position 3) 4-fluoro , 2-tetrazol-1-yl ~C19H15ClFN6O ~394.8 Dual halogenation (Cl, F) increases polarity; ortho-tetrazole and indole positional isomerism.

Detailed Analysis of Analogous Compounds

4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide
  • Structural Differences: Indole substituent: 4-methoxy vs. 4-methyl in the target compound. Methoxy groups are electron-donating, which may reduce metabolic oxidation compared to methyl. Benzamide substituents: Chlorine at position 4 and tetrazole at position 2 (ortho). Impact: The ortho-tetrazole may sterically hinder interactions with flat binding pockets, whereas the para-substitution in the target compound could allow better alignment with target sites.
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(tetrazol-1-yl)benzamide
  • Benzamide substituents: Fluorine at position 4 and tetrazole at position 2. Fluorine’s electronegativity may enhance hydrogen bonding, while ortho-tetrazole could limit conformational flexibility. Impact: Dual halogenation (Cl, F) may improve binding affinity but increase metabolic susceptibility due to higher polarity.

Physicochemical and Pharmacological Considerations

  • Tetrazole Position : Para-substitution (target compound) vs. ortho-substitution (analogs) affects dipole moments and hydrogen-bonding capacity. Para-tetrazole may mimic carboxylate groups more effectively in bioactive conformations.
  • Indole Modifications : Methyl (target) vs. methoxy or chloro (analogs) influence electron density and steric bulk. Methyl groups may offer better metabolic stability compared to methoxy, which is prone to demethylation.

Biological Activity

Overview of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

This compound is a synthetic compound that incorporates an indole moiety and a tetrazole ring. Compounds with similar structures have been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity

Anticancer Activity
Compounds containing indole derivatives have shown promising anticancer properties. For instance, indole-based compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.

Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain indole-based compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. The presence of functional groups like tetrazoles can enhance these effects by increasing lipophilicity and improving membrane permeability.

Enzyme Inhibition
The tetrazole moiety is known to interact with various enzymes, including xanthine oxidase and cyclooxygenase. Compounds that include tetrazole rings have been investigated for their ability to inhibit these enzymes, which are involved in inflammatory processes and oxidative stress.

Case Studies

  • Indole Derivatives in Cancer Therapy
    • A study evaluated several indole derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds with specific substitutions on the indole ring exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Tetrazole Compounds Against Bacterial Strains
    • A series of tetrazole-containing compounds were tested against Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Biological Activities of Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC ValuesReferences
Indole Derivative AIndole + Alkyl Side ChainAnticancerIC50 = 5 μM[Study 1]
Tetrazole Compound BTetrazole + Aromatic RingAntimicrobialMIC = 32 μg/ml[Study 2]
Indole-Tetrazole CIndole + TetrazoleEnzyme InhibitionIC50 = 10 μM (Xanthine Oxidase)[Study 3]

Q & A

Q. Advanced Research Focus

  • Counter-screening panels : Test against unrelated targets (e.g., kinases, GPCRs) to rule out promiscuous binding .
  • Cytotoxicity thresholds : Use resazurin (Alamar Blue) assays to establish selectivity indices (e.g., IC₅₀ for target vs. IC₅₀ for cell viability) .
  • CRISPR knockouts : Validate mechanism by comparing activity in wild-type vs. target gene-knockout cell lines .

What emerging applications are being explored beyond traditional medicinal chemistry?

Q. Advanced Research Focus

  • Chemical biology probes : Conjugate with biotin or fluorophores for target identification via pull-down assays or imaging .
  • Metal-organic frameworks (MOFs) : Exploit the tetraazole’s chelation capacity to design stimuli-responsive drug delivery systems .
  • Photodynamic therapy : Investigate light-triggered activation by modifying the indole moiety with photosensitizers .

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